4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile
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Overview
Description
4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of CRF in various physiological and pathological processes.
Mechanism of Action
4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile acts as a competitive antagonist of the CRF receptor, blocking the binding of CRF and preventing its downstream signaling pathways. This leads to a reduction in the release of stress hormones and a decrease in the physiological and behavioral responses to stress.
Biochemical and Physiological Effects
4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, including reducing anxiety-like behavior in rodents, decreasing the release of stress hormones such as cortisol, and improving cognitive function in aging rats.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile in lab experiments is its high selectivity for the CRF receptor, which allows for specific targeting of this pathway. However, one limitation is that it may not fully replicate the complex physiological and behavioral responses to stress seen in humans.
Future Directions
There are many potential future directions for research involving 4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile, including investigating its effects on different subtypes of the CRF receptor, exploring its potential therapeutic applications in anxiety and depression, and developing new compounds based on its structure for improved selectivity and efficacy. Overall, 4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile is a valuable tool for investigating the role of CRF in various physiological and pathological processes, and its use in research is likely to continue to expand in the future.
Synthesis Methods
The synthesis of 4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile involves several steps, including the reaction of 4-(4-formylphenyl)pyrazole with cyclopropylamine to form the intermediate 4-(4-cyclopropylaminomethylphenyl)pyrazole. This intermediate is then reacted with potassium cyanide to produce the final product, 4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile.
Scientific Research Applications
4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile has been widely used in scientific research to investigate the role of CRF in various physiological and pathological processes. For example, it has been used to study the effects of stress on the brain and behavior, as well as the role of CRF in anxiety, depression, and addiction.
properties
IUPAC Name |
4-[4-[(cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-7-11-1-5-14(6-2-11)18-10-12(9-17-18)8-16-13-3-4-13/h1-2,5-6,9-10,13,16H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHGXJCCWYOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN(N=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile |
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